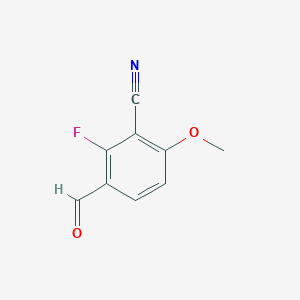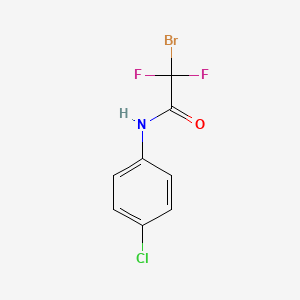
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide is an organic compound with the molecular formula C8H5BrClF2NO It is a member of the acetamide family, characterized by the presence of a bromine atom, a chlorophenyl group, and two fluorine atoms attached to the acetamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide typically involves the reaction of 4-chloroaniline with 2,2-difluoroacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of acids or ketones.
Aplicaciones Científicas De Investigación
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen atoms, such as bromine and chlorine, enhances its binding affinity to these targets. Additionally, the difluoroacetamide moiety can interact with hydrogen-bonding sites, further stabilizing the compound-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-N-(4-chlorophenyl)-acetamide: Lacks the difluoro group, resulting in different chemical properties and reactivity.
N-(4-Bromophenyl)-2-chloroacetamide: Contains a bromophenyl group instead of a chlorophenyl group, affecting its biological activity.
2-Bromo-N-(4-fluorophenyl)-2,2-difluoroacetamide:
Uniqueness
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide is unique due to the presence of both bromine and chlorine atoms, along with the difluoroacetamide group. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H5BrClF2NO |
|---|---|
Peso molecular |
284.48 g/mol |
Nombre IUPAC |
2-bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide |
InChI |
InChI=1S/C8H5BrClF2NO/c9-8(11,12)7(14)13-6-3-1-5(10)2-4-6/h1-4H,(H,13,14) |
Clave InChI |
MRGKTJLERNJMFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(F)(F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


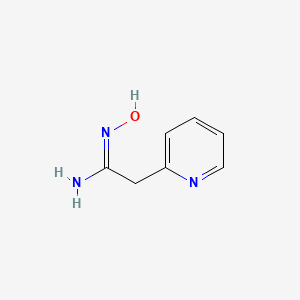
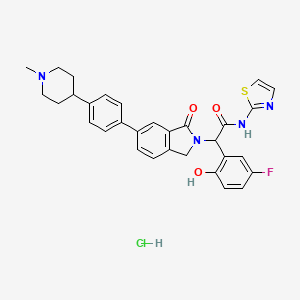
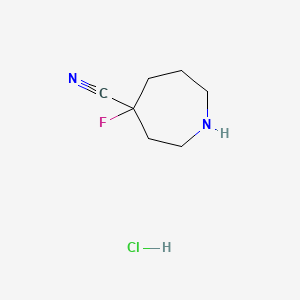
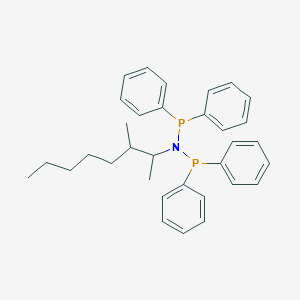

![3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021853.png)
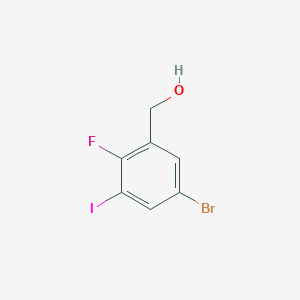
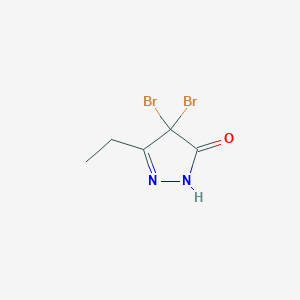

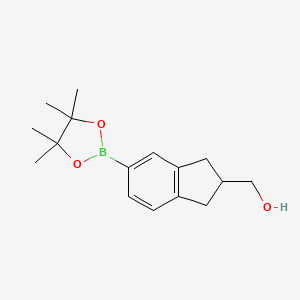
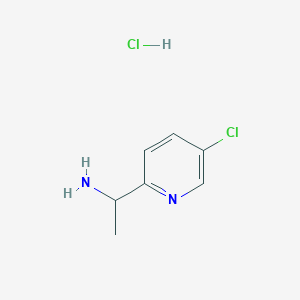
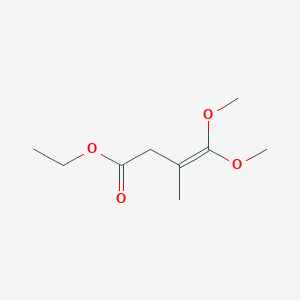
![Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate](/img/structure/B14021898.png)
